N-(5-chloro-2-methylphenyl)-2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide
CAS No.: 1216751-54-0
Cat. No.: VC7234394
Molecular Formula: C25H29ClN4OS
Molecular Weight: 469.04
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1216751-54-0 |
|---|---|
| Molecular Formula | C25H29ClN4OS |
| Molecular Weight | 469.04 |
| IUPAC Name | N-(5-chloro-2-methylphenyl)-2-[[8-ethyl-2-(4-methylphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]acetamide |
| Standard InChI | InChI=1S/C25H29ClN4OS/c1-4-30-13-11-25(12-14-30)28-23(19-8-5-17(2)6-9-19)24(29-25)32-16-22(31)27-21-15-20(26)10-7-18(21)3/h5-10,15H,4,11-14,16H2,1-3H3,(H,27,31) |
| Standard InChI Key | DNZXPTXLTJKUCH-UHFFFAOYSA-N |
| SMILES | CCN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=C(C=CC(=C3)Cl)C)C4=CC=C(C=C4)C |
Introduction
Chemical Structure and Molecular Properties
Structural Elucidation
N-(5-Chloro-2-methylphenyl)-2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide (CAS No. 1216751-54-0) features a 1,4,8-triazaspiro[4.5]deca-1,3-diene core substituted at position 3 with a p-tolyl group and at position 8 with an ethyl moiety. The spirocyclic system is further functionalized at position 2 with a thioacetamide group, which bridges to a 5-chloro-2-methylphenyl substituent. This architecture combines aromatic, heterocyclic, and sulfur-containing motifs, contributing to its potential reactivity and interaction with biological targets.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C<sub>25</sub>H<sub>29</sub>ClN<sub>4</sub>OS |
| Molecular Weight | 469.04 g/mol |
| CAS Registry Number | 1216751-54-0 |
| IUPAC Name | N-(5-Chloro-2-methylphenyl)-2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide |
The presence of a spirocyclic system introduces conformational rigidity, which may enhance binding specificity in biological systems. The chlorine atom at the 5-position of the phenyl ring and the methyl group at the 2-position contribute to lipophilicity, potentially influencing membrane permeability.
Spectroscopic Characterization
Synthesis and purification of the compound are monitored via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy. The <sup>1</sup>H-NMR spectrum would reveal distinct signals for the ethyl group (δ ~1.2 ppm, triplet), aromatic protons (δ ~6.5–7.5 ppm), and the methylene groups adjacent to the thioether (δ ~3.5–4.0 ppm). Mass spectrometry (MS) typically confirms the molecular ion peak at m/z 469.04, consistent with the molecular formula.
Synthesis and Synthetic Challenges
Multi-Step Synthetic Pathways
The synthesis involves sequential reactions to construct the spirocyclic triaza framework, followed by functionalization with the thioacetamide group. A representative route may include:
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Formation of the Spirocyclic Core: Cyclocondensation of a diketone with an ethylenediamine derivative under acidic conditions.
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Introduction of the p-Tolyl Group: Electrophilic aromatic substitution or palladium-catalyzed coupling at position 3.
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Thioacetamide Incorporation: Thiolation of a precursor acetamide via nucleophilic displacement or oxidative coupling.
Reaction conditions (temperature, solvent, catalysts) are carefully optimized to maximize yield and purity. For instance, polar aprotic solvents like dimethylformamide (DMF) may facilitate SN2 reactions during thioether formation.
Purification and Analytical Challenges
Purification often employs column chromatography with silica gel, using gradients of ethyl acetate and hexane. The compound’s sensitivity to oxidation necessitates inert atmospheres during handling. Residual solvents and byproducts are quantified via high-performance liquid chromatography (HPLC), with purity exceeding 97% in commercial samples.
Hypothesized Biological Activities
Mechanistic Insights from Structural Analogs
While direct bioactivity data for N-(5-chloro-2-methylphenyl)-2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide are scarce, related triazaspiro compounds exhibit antimicrobial and anti-inflammatory properties. For example, analogs with similar thioether linkages demonstrate inhibitory effects on bacterial efflux pumps, enhancing antibiotic efficacy. The spirocyclic framework may also interfere with eukaryotic signal transduction pathways, as seen in compounds targeting protein kinases.
Comparative Analysis with Structural Analogs
Table 2: Comparative Structural Features
| Feature | Target Compound | Difluorophenyl Analog |
|---|---|---|
| Aromatic Substituent | 5-Chloro-2-methylphenyl | 2,4-Difluorophenyl |
| Spirocyclic N-Substituent | Ethyl | Methyl |
| Molecular Weight | 469.04 g/mol | ~455 g/mol (estimated) |
Future Research Directions
Priority Investigations
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In Vitro Bioactivity Screening: Assays against Gram-positive/negative bacteria, fungi, and cancer cell lines.
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ADMET Profiling: Assessment of absorption, distribution, metabolism, excretion, and toxicity.
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Target Identification: Proteomic studies to identify binding partners, such as kinases or microbial enzymes.
Synthetic Optimization
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Green Chemistry Approaches: Solvent-free reactions or catalytic methods to improve sustainability.
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Derivatization Libraries: Modifying the phenyl substituent or spirocyclic nitrogen to enhance potency.
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